![molecular formula C24H21N5O3S B2434479 2-(((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1031937-21-9](/img/structure/B2434479.png)
2-(((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C24H21N5O3S and its molecular weight is 459.52. The purity is usually 95%.
BenchChem offers high-quality 2-(((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, similar in structure to the compound , have been synthesized and shown moderate to outstanding antimicrobial activity against a variety of bacteria and fungi. For example, certain synthesized compounds exhibited superior antimicrobial activity compared to standard antibiotics like ampicillin and gentamicin, suggesting potential for further investigation as lead compounds in the development of new antimicrobial agents (El-sayed et al., 2017).
Antioxidant Activity
Another study focused on the synthesis of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives, which were evaluated for their antioxidant activity. Compounds with electron-donating substituents showed significant radical scavenging activity, pointing to the importance of structural features in enhancing antioxidant properties (Kotaiah et al., 2012).
Anticandidal and Antitubercular Agents
Oxadiazole derivatives have been synthesized and tested for their anticandidal activity, with some compounds showing potent activity against various Candida species. This suggests a potential application in the development of new treatments for fungal infections (Kaplancıklı, 2011). Additionally, tetrahydropyrimidine–isatin hybrids, characterized for their antitubercular and antimalarial activities, further exemplify the versatility of similar compounds in addressing various infectious diseases (Akhaja & Raval, 2012).
Mechanism of Action
Target of Action
HMS3436A08, also known as 2-(((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, primarily targets the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits Cyt-bd, as reported in an initial structure–activity-relationship (SAR) of 13 compounds in three mycobacterial strains . The inhibition of Cyt-bd disrupts the energy metabolism of the bacteria, leading to its death .
Biochemical Pathways
The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis. This disruption leads to ATP depletion in the bacteria, affecting its survival and growth .
Result of Action
The result of HMS3436A08’s action is the significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . The compound exhibits very good antimycobacterial activity (MIC in the range of 6–8 μM), suggesting its potential to be developed as an antitubercular agent .
Action Environment
The action, efficacy, and stability of HMS3436A08 can be influenced by various environmental factors. These factors could include the physiological conditions of the host, the presence of other drugs, and the specific strain of Mycobacterium tuberculosis. For instance, all derivatives were much less potent against Mycobacterium tuberculosis H37Rv compared to N0145 (IC 50 's from 24 to >100 μM and 9–52 μM, respectively), an observation that may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted Mycobacterium tuberculosis H37Rv strain .
properties
IUPAC Name |
7-phenyl-2-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S/c1-14(2)31-17-10-8-16(9-11-17)22-26-19(32-29-22)13-33-24-27-20-18(15-6-4-3-5-7-15)12-25-21(20)23(30)28-24/h3-12,14,25H,13H2,1-2H3,(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBRSKOJCFOLSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3)NC=C4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.